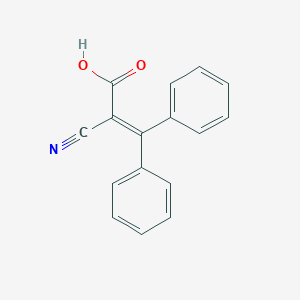
2-氰基-3,3-二苯基丙烯酸
描述
Synthesis Analysis
The synthesis of 2-Cyano-3,3-diphenylacrylic acid derivatives and related compounds often involves copper(I)-catalyzed 1,3-dipolar cycloadditions and reactions with nitrogen and sulfur nucleophiles. Techniques like the Mitsunobu reaction and the Gewald-3CR variation are commonly employed to introduce functional groups and construct complex heterocyclic derivatives, showcasing the compound's synthetic versatility (Tornøe, Christensen, & Meldal, 2002) (Sallam, Elgubbi, & El‐Helw, 2020) (Wang, Kim, & Dömling, 2010).
Molecular Structure Analysis
The molecular structure of 2-Cyano-3,3-diphenylacrylic acid derivatives has been analyzed through various computational and experimental techniques, revealing insights into their conformational preferences and structural characteristics. For instance, the theoretical analysis of its derivatives highlights the impact of substituents on the molecule's conformation and electronic properties, facilitating its application in fields like optoelectronics (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).
Chemical Reactions and Properties
2-Cyano-3,3-diphenylacrylic acid undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to the formation of heterocyclic compounds, dyes, and other functional materials. Its reactivity towards different nucleophiles under various conditions demonstrates its utility in synthesizing complex molecules (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).
Physical Properties Analysis
The physical properties of 2-Cyano-3,3-diphenylacrylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray crystallography and solubility tests, to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 2-Cyano-3,3-diphenylacrylic acid, including acidity, reactivity with various chemical reagents, and stability under different conditions, are essential for its application in synthetic chemistry. Studies have explored its reactivity patterns, highlighting the influence of the cyano and diphenyl groups on its chemical behavior and the synthesis of novel compounds with potential application in various industries (Sarkar, Saha, Ghosh, & Mukhopadhyay, 2023).
科学研究应用
有机锡酯的制备和性质:Cummins、Dunn和Oldfield(1971)的研究集中在制备2-氰基-3,3-二苯基丙烯酸的有机锡酯上。这些酯在加热时发生脱羧反应,产生有机锡烯。该研究探讨了它们的热稳定性、杀真菌活性和结构 (Cummins, Dunn, & Oldfield, 1971)。
染料敏化太阳能电池(DSSC)中的光电性能:Fonkem等人(2019)对分子2-氰基-3-[4-(二苯胺基)苯基]丙烯酸进行了理论研究,这是DSSC中使用的重要染料。该研究使用RHF和DFT方法分析了其结构、光电和热力学性质,表明其作为非线性光学材料的潜力 (Fonkem et al., 2019)。
染料敏化太阳能电池:Gupta等人(2014)合成了含有2-氰基-3,3-二苯基丙烯酸的有机敏化剂,用于染料敏化太阳能电池的应用。他们的研究表明,与参考敏化剂相比,其光谱响应和光伏性能得到了提高 (Gupta等人,2014)。
紫外线过滤剂暴露的生物标志物:Bury等人(2019)研究了人体代谢和尿液排泄的八甲基光氧烷(OC),一种紫外线过滤剂,并确定了2-氰基-3,3-二苯基丙烯酸作为主要尿液代谢物。这确立了它作为某些紫外线过滤剂暴露的生物标志物的相关性 (Bury et al., 2019)。
非线性和光电性能的增强:Fonkem等人(2020)的另一项研究探讨了用钾掺杂2-氰基-3-[4-(二苯胺基)苯基]丙烯酸,显著改善了其作为非线性光学材料和光伏器件应用的性能 (Fonkem et al., 2020)。
安全和危害
未来方向
属性
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIZXFGQGKZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431611 | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3,3-diphenylacrylic acid | |
CAS RN |
10380-41-3 | |
| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

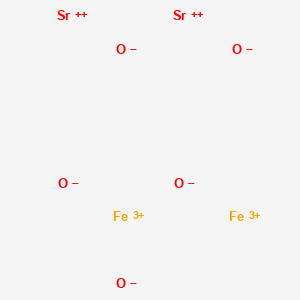
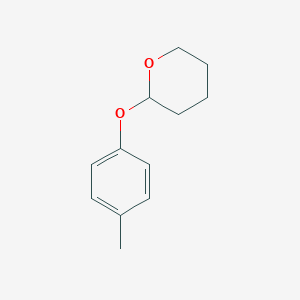
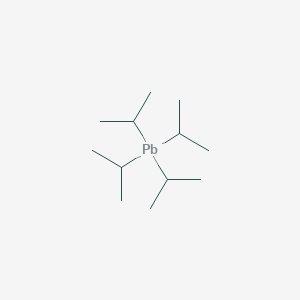

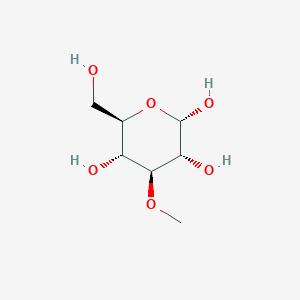
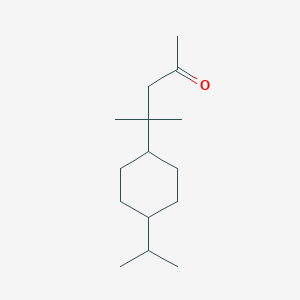
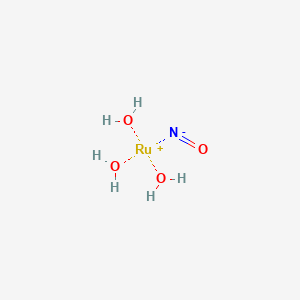
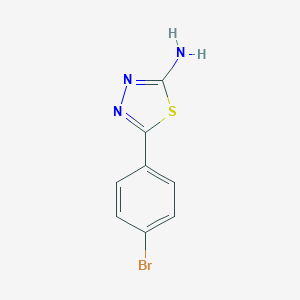
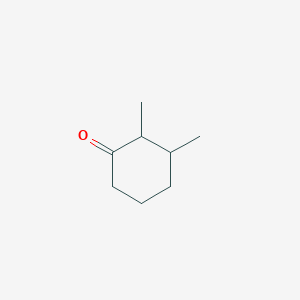
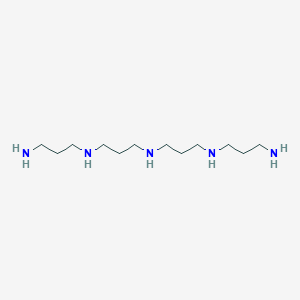
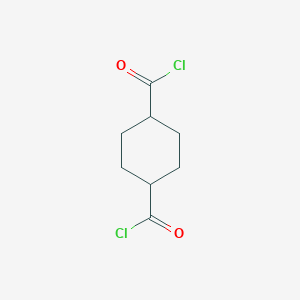
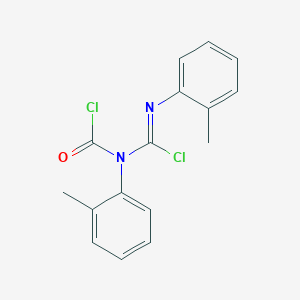
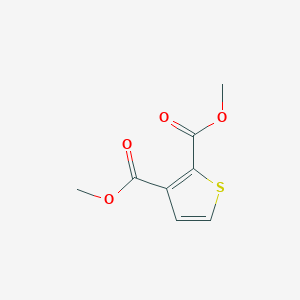
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)